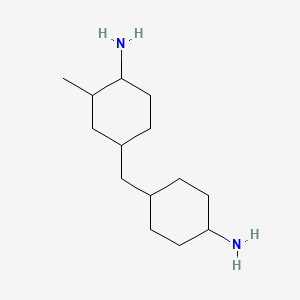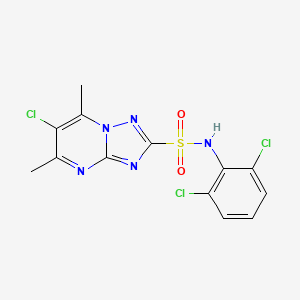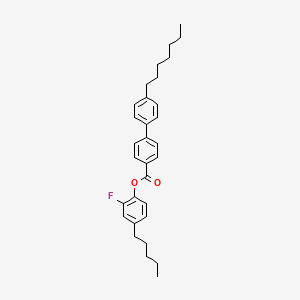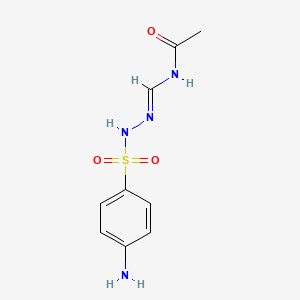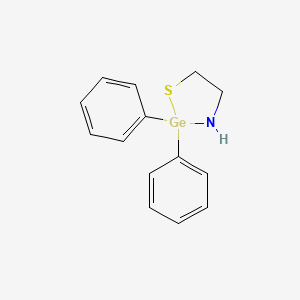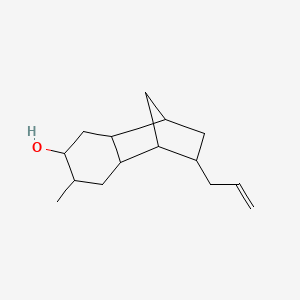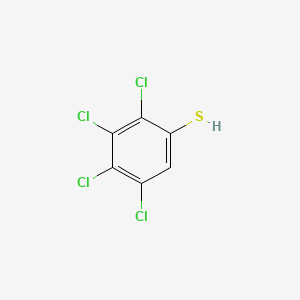
Bis((carboxymethyl)trimethylammonium) (1)-malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((carboxymethyl)trimethylammonium) (1)-malate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of carboxymethyl and trimethylammonium groups attached to a malate backbone, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((carboxymethyl)trimethylammonium) (1)-malate typically involves the reaction of trimethylamine with a carboxymethylating agent, followed by the introduction of the malate moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. For instance, the reaction may be carried out at elevated temperatures with a catalyst to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis((carboxymethyl)trimethylammonium) (1)-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The carboxymethyl and trimethylammonium groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis((carboxymethyl)trimethylammonium) (1)-malate has found applications in various scientific research fields, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis, where its unique structure can facilitate specific chemical transformations.
Biology: In biological research, this compound is employed in studies involving enzyme activity and protein interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of Bis((carboxymethyl)trimethylammonium) (1)-malate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie its various effects and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bis((carboxymethyl)trimethylammonium) (1)-malate include:
1,3-Bis(carboxymethyl)imidazolium chloride: Known for its catalytic properties in organic synthesis.
Bis(trifluoromethanesulfonyl)imide: Used in ionic liquids and lithium-ion batteries.
Bis(benzimidazole) complexes: Studied for their biological properties and potential therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of carboxymethyl and trimethylammonium groups attached to a malate backbone
Eigenschaften
CAS-Nummer |
93778-41-7 |
|---|---|
Molekularformel |
C14H28N2O9 |
Molekulargewicht |
368.38 g/mol |
IUPAC-Name |
carboxymethyl(trimethyl)azanium;2-hydroxybutanedioate |
InChI |
InChI=1S/2C5H11NO2.C4H6O5/c2*1-6(2,3)4-5(7)8;5-2(4(8)9)1-3(6)7/h2*4H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
KQPNZKNLRUIXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


